molecular formula C16H11ClN4O2S B6550625 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040654-54-3

7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550625
CAS No.: 1040654-54-3
M. Wt: 358.8 g/mol
InChI Key: UHLONEDGXFFYLW-UHFFFAOYSA-N
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Description

7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C16H11ClN4O2S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0291245 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in DNA synthesis and repair, making it a common target for anticancer drugs .

Mode of Action

Based on the docking studies of similar compounds, it is suggested that these compounds may bind well in the active site of their target enzymes, such as thymidylate synthase . This binding could potentially inhibit the activity of the enzyme, leading to disruption in DNA synthesis and repair, and ultimately cell death .

Biochemical Pathways

Given its potential interaction with thymidylate synthase, it can be inferred that the compound may affect the dna synthesis and repair pathways . The inhibition of these pathways could lead to the disruption of cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been reported to show good drug-like properties in adme studies . These properties are crucial for determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may lead to the disruption of dna synthesis and repair, potentially causing cell death . This could result in the inhibition of cell proliferation, particularly in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound

Properties

IUPAC Name

7-chloro-2-(4-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-11-5-3-10(4-6-11)18-15-20-21-14(22)12-8-9(17)2-7-13(12)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLONEDGXFFYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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